Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate, also known as 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester, is an organic compound belonging to the class of thiophenes. It is a colorless solid that is soluble in organic solvents. It is used as a precursor in the synthesis of several important compounds, such as pharmaceuticals, and has been studied for its potential applications in drug development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate involves the reaction of 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired compound.
Starting Materials
2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid, Ethyl chloroformate, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture., Step 3: Slowly add ethyl chloroformate to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction to proceed for a suitable amount of time (e.g. 2-4 hours)., Step 5: Quench the reaction by adding water to the reaction mixture., Step 6: Extract the desired compound with a suitable organic solvent (e.g. ethyl acetate)., Step 7: Purify the compound by column chromatography or recrystallization.
Scientific Research Applications
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been studied for its potential applications in drug development. It has been used in both in vivo and in vitro experiments.
In Vivo
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been studied for its potential applications in drug development. In vivo experiments have been conducted to evaluate its pharmacokinetics, pharmacodynamics, and safety profiles.
In Vitro
In vitro experiments have been conducted to evaluate the effects of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester on various biological systems. These experiments have included the evaluation of its effects on cell proliferation, apoptosis, enzyme activity, and gene expression.
Mechanism Of Action
The exact mechanism of action of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester is not yet fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, to modulate the activity of a range of biological pathways.
Biological Activity
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been shown to have a range of biological activities. It has been shown to have anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to have potential anti-diabetic, anti-angiogenic, and anti-microbial activities.
Biochemical And Physiological Effects
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been shown to modulate the activity of a range of biochemical and physiological pathways. These include the modulation of signal transduction pathways, the regulation of gene expression, and the modulation of enzyme activity.
Advantages And Limitations For Lab Experiments
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been used in a variety of laboratory experiments. The advantages of using this compound in laboratory experiments include its low cost and ease of synthesis. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Future Directions
Given the potential applications of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester in drug development, there are a number of future directions that could be explored. These include further studies of its pharmacokinetics and pharmacodynamics, as well as its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to explore the potential of this compound for the development of novel drugs. Other potential future directions include the evaluation of its potential for drug delivery, as well as the exploration of its potential as a biomarker for disease diagnosis and prognosis.
properties
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-19-12-8-6-11(7-9-12)13-10(3)21-15(17)14(13)16(18)20-5-2/h6-9H,4-5,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHRJEXNVGPCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976797 | |
Record name | Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
CAS RN |
6131-55-1 | |
Record name | Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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